1,4-Dioxane dibromide 1,4-Dioxane dibromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488680
InChI: InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2
SMILES:
Molecular Formula: C4H6Br2O2
Molecular Weight: 245.90 g/mol

1,4-Dioxane dibromide

CAS No.:

Cat. No.: VC20488680

Molecular Formula: C4H6Br2O2

Molecular Weight: 245.90 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxane dibromide -

Specification

Molecular Formula C4H6Br2O2
Molecular Weight 245.90 g/mol
IUPAC Name 2,3-dibromo-1,4-dioxane
Standard InChI InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2
Standard InChI Key HZDLDQRLDYAQRU-UHFFFAOYSA-N
Canonical SMILES C1COC(C(O1)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

1,4-Dioxane dibromide is a brominated cyclic ether with the systematic IUPAC name 1,4-dioxane;dibromide. Its molecular structure consists of a six-membered 1,4-dioxane ring (composed of four carbon atoms and two oxygen atoms) substituted with two bromine atoms. The compound’s molecular formula, C4H8Br2O2\text{C}_4\text{H}_8\text{Br}_2\text{O}_2, reflects this arrangement, with bromine atoms likely positioned at adjacent carbon atoms to maintain symmetry .

Table 1: Key Molecular Descriptors of 1,4-Dioxane Dibromide

PropertyValue
Molecular FormulaC4H8Br2O2\text{C}_4\text{H}_8\text{Br}_2\text{O}_2
Molecular Weight247.91 g/mol
InChIKeyWDATWJAJISEXDB-UHFFFAOYSA-L
SMILES NotationC1COCCO1.[Br-].[Br-]
Parent Compound (CID)31275 (1,4-Dioxane)

Structural and Stereochemical Features

The compound’s 2D and 3D conformers reveal a chair-like conformation typical of 1,4-dioxane derivatives, with bromine atoms occupying axial or equatorial positions depending on steric and electronic factors. Computational models suggest that the dibromide adopts a cis configuration to minimize intramolecular halogen-halogen repulsion . The bromine atoms’ electronegativity introduces polarity, influencing solubility and reactivity.

Synthesis and Reaction Pathways

Copper(II) Bromide-Mediated Cyclization

A high-yield synthesis route involves the reaction of 1,4-dioxane with bromine in the presence of copper(II) bromide (CuBr2\text{CuBr}_2) under inert conditions. The procedure, conducted in a sealed ampule at 175–190°C for 3–12 hours, achieves a 99% yield of 1,4-dioxane dibromide .

Reaction Mechanism:

C4H8O2+2Br2CuBr2,ΔC4H8Br2O2+2HBr\text{C}_4\text{H}_8\text{O}_2 + 2 \text{Br}_2 \xrightarrow{\text{CuBr}_2, \Delta} \text{C}_4\text{H}_8\text{Br}_2\text{O}_2 + 2 \text{HBr}

The copper catalyst facilitates bromine activation, enabling electrophilic substitution at the dioxane ring’s carbon atoms.

Purification and Isolation

Post-synthesis, the crude product is neutralized with 10% aqueous sodium carbonate, extracted using methylene chloride, and distilled under reduced pressure. This method ensures the removal of unreacted diol and copper residues .

Physicochemical Properties

Stability and Reactivity

1,4-Dioxane dibromide is relatively stable under anhydrous conditions but hydrolyzes in aqueous environments, releasing hydrobromic acid (HBr\text{HBr}) and regenerating 1,4-dioxane. Its flammability and potential for explosive decomposition under light or air exposure necessitate stringent handling protocols .

Solubility and Partitioning

The compound exhibits limited solubility in polar solvents like water (0.1g/L\sim 0.1 \, \text{g/L} at 25°C) but is miscible with organic solvents such as tetrahydrofuran (THF) and dichloromethane. Its octanol-water partition coefficient (logKow\log K_{\text{ow}}) is estimated at 1.2, indicating moderate hydrophobicity .

Environmental and Toxicological Profile

Environmental Persistence

While data specific to 1,4-dioxane dibromide are sparse, its structural similarity to 1,4-dioxane—a groundwater contaminant with low biodegradability—suggests potential environmental persistence . Bromide ions released during hydrolysis may contribute to halogenated byproducts in aquatic systems.

Human Health Risks

The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as “likely carcinogenic,” but toxicity data for the dibromide derivative remain incomplete . Acute exposure risks include respiratory and dermal irritation, while chronic effects may involve hepatic and renal toxicity due to bromide accumulation .

Applications and Industrial Relevance

Limitations and Regulatory Scrutiny

Stringent regulations on brominated compounds (e.g., REACH, TSCA) have limited its industrial use. Alternatives such as NN-bromosuccinimide (NBS) are preferred due to lower environmental persistence .

Research Gaps and Future Directions

Biodegradation Studies

Current microbial degradation strategies for 1,4-dioxane focus on monooxygenase-mediated pathways, but these enzymes may lack specificity for the dibromide analog . Research into oligotrophic bacteria capable of metabolizing low concentrations (<1mg/L< 1 \, \text{mg/L}) is critical for bioremediation applications.

Advanced Oxidation Processes (AOPs)

Hybrid systems combining ozonation and UV irradiation could target bromide ions released during dibromide degradation, mitigating secondary contamination risks .

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